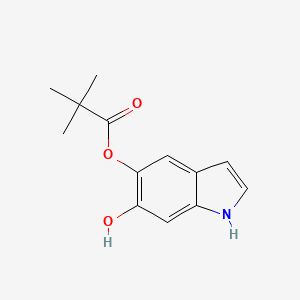

6-Hydroxy-1H-indol-5-yl pivalate

Description

6-Hydroxy-1H-indol-5-yl pivalate is an indole derivative featuring a hydroxy group at position 6 and a pivalate (2,2-dimethylpropanoyl) ester at position 4. The pivalate group is a bulky, sterically hindered ester known to enhance metabolic stability and modulate lipophilicity compared to smaller esters like acetate or butyrate . Its parent compound, 1H-indol-5-ol (5-hydroxyindole), is a bioactive scaffold with intrinsic protozoal and enzymatic inhibitory properties, as observed in alkaloid derivatives such as haemanthamine .

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

(6-hydroxy-1H-indol-5-yl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)12(16)17-11-6-8-4-5-14-9(8)7-10(11)15/h4-7,14-15H,1-3H3 |

InChI Key |

KRXXRNDDWFQPAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C2C(=C1)C=CN2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1H-indol-5-yl pivalate typically involves the esterification of 6-hydroxyindole with pivalic anhydride or pivaloyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-1H-indol-5-yl pivalate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Electrophiles like halogens, sulfonyl chlorides, or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Formation of 6-oxo-1H-indol-5-yl pivalate.

Reduction: Formation of 6-hydroxy-1H-indol-5-yl alcohol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

6-Hydroxy-1H-indol-5-yl pivalate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-indol-5-yl pivalate is not fully understood, but it is believed to interact with various molecular targets and pathways due to its indole core. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, apoptosis, and metabolism . The hydroxy and pivalate groups may enhance its binding affinity and specificity to certain targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Derivatives of Indole/Alkaloid Scaffolds

Key Findings from Haemanthamine Derivatives ()

Haemanthamine and its dihydro derivative were esterified with acetate, butyrate, pivalate, and hexanoate to study antiprotozoal activity. At 1 g/L, all esters inhibited rumen protozoa by 64–84%. However, pivalate esters exhibited superior potency at lower concentrations, particularly in the dihydrohaemanthamine series (derivative 10, dihydrohaemanthamine pivalate) .

Table 1: Protozoal Inhibition Rates of Haemanthamine Esters (1 g/L)

| Ester Type | Protozoal Inhibition (%) |

|---|---|

| Acetate | 64 |

| Butyrate | 72 |

| Pivalate | 84 |

| Hexanoate | 78 |

The bulky pivalate group likely enhances membrane permeability and resistance to enzymatic hydrolysis, prolonging activity.

Pivalate vs. Sulfonate Derivatives

identifies (6-hydroxy-1H-indol-5-yl)oxidanesulfonic acid, a sulfonate analog of 6-hydroxy-1H-indol-5-yl pivalate. While both compounds retain the indole core, the sulfonate group introduces strong acidity and hydrophilicity, contrasting with the lipophilic pivalate ester. Sulfonates are typically less cell-permeable but may exhibit improved solubility for intravenous applications .

Parent Compound: 1H-Indol-5-ol (5-Hydroxyindole)

The unmodified scaffold (1H-indol-5-ol) lacks the pivalate group, reducing steric hindrance and metabolic stability. In haemanthamine studies, non-esterified alkaloids showed weaker antiprotozoal effects compared to esterified analogs, highlighting the critical role of the pivalate group in enhancing bioavailability and target engagement .

Comparison with Sulfonamide-Pivalate Hybrids

describes sulfonamide inhibitors incorporating the 4-(sulfonyl)phenyl pivalate fragment from Sivelestat, a neutrophil elastase inhibitor. Unlike this compound, these hybrids leverage the pivalate group to stabilize interactions with serine proteases (e.g., Ser195). The study found that pivalate-modified sulfonamides exhibited improved chemical stability and additive inhibitory effects, suggesting broader applicability of pivalate esters in drug design .

Steroidal Pivalate Derivatives

lists fluocortolone pivalate and tixocortol pivalate , steroidal anti-inflammatory agents. While structurally distinct from indole derivatives, these compounds demonstrate the versatility of pivalate esters in enhancing topical potency and reducing systemic absorption. This contrasts with this compound, which is tailored for protozoal or enzymatic inhibition .

Table 2: Comparative Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.